4-(Carboxymethoxy)-3-methoxybenzoic acid

Description

Chemical Identity and Nomenclature

IUPAC Name : 4-(Carboxymethoxy)-3-methoxybenzoic acid

Synonyms :

Molecular Formula : $$ \text{C}{10}\text{H}{10}\text{O}_6 $$

Molecular Weight : 226.18 g/mol

| Property | Value | Source |

|---|---|---|

| SMILES | O=C(O)COC1=C(OC)C=CC=C1 |

|

| InChIKey | WTPDKEAYVAXNRO-UHFFFAOYSA-N |

|

| CAS Registry Number | 19345-44-9 |

Structural Characteristics

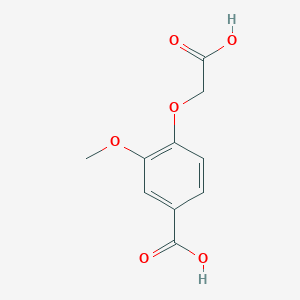

The compound’s structure comprises:

- Benzene core : A planar aromatic ring with delocalized π-electrons.

- Carboxylic acid group at position 1: A strong electron-withdrawing group (EWG) that enhances acidity.

- Methoxy group at position 3: An electron-donating group (EDG) via resonance, influencing electronic distribution.

- Carboxymethoxy group at position 4: A bifunctional substituent containing both an ester (–O–CH₂–COOH) and a methoxy-like moiety.

Key Effects of Substituents :

- Carboxymethoxy group : Introduces steric hindrance and polarizes the ring, lowering electron density at adjacent positions.

- Methoxy group : Stabilizes adjacent positions through resonance but competes with the carboxylic acid for electron density.

Chemical Classification

Properties

IUPAC Name |

4-(carboxymethoxy)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-15-8-4-6(10(13)14)2-3-7(8)16-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKQZQINUJPCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Carboxymethoxy)-3-methoxybenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-(methoxymethoxy)benzyl alcohol using potassium permanganate (KMnO4) in an acidic medium. The reaction proceeds as follows:

Oxidation of 4-(methoxymethoxy)benzyl alcohol:

Another method involves the hydrolysis of 4-(carboxymethoxy)benzyl chloride in the presence of a base, such as sodium hydroxide (NaOH). The reaction proceeds as follows:

Hydrolysis of 4-(carboxymethoxy)benzyl chloride:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethoxy)-3-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex carboxylic acids or derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

Substitution: The methoxy and carboxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) in basic or neutral conditions.

Major Products Formed

Oxidation: Formation of higher carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(Carboxymethoxy)-3-methoxybenzoic acid has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals, dyes, and coatings.

Mechanism of Action

The mechanism of action of 4-(Carboxymethoxy)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical pathways.

Comparison with Similar Compounds

4-(Carboxymethoxy)-3-methoxybenzoic acid can be compared with other similar compounds, such as:

4-(Carboxymethoxy)benzoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

3,4,5-Tris(carboxymethoxy)benzoic acid: Contains additional carboxymethoxy groups, leading to increased acidity and potential for forming metal-organic frameworks.

4-(Carboxymethoxy)benzeneacetic acid: Contains an acetic acid moiety, which alters its solubility and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

4-(Carboxymethoxy)-3-methoxybenzoic acid, also known as a methoxybenzoic acid derivative, has garnered attention in scientific research for its potential biological activities. This compound is characterized by its functional groups, which may contribute to various pharmacological effects, including antioxidant, antibacterial, and antiproliferative properties.

- Molecular Formula : C10H12O5

- Molecular Weight : 212.20 g/mol

- Melting Point : 184 °C .

Antioxidant Activity

Research indicates that derivatives of methoxybenzoic acids exhibit significant antioxidant properties. For instance, compounds similar to this compound have demonstrated the ability to scavenge free radicals and reduce oxidative stress in vitro. In a comparative study, certain derivatives showed improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains of bacteria. The compound exhibited selective activity against Gram-positive bacteria, particularly Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM. This suggests its potential application in treating infections caused by resistant bacterial strains .

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this compound on cancer cell lines. The IC50 values for various derivatives indicate promising activity against cancer cells, with some compounds showing IC50 values in the low micromolar range (2.2–5.3 μM). Notably, the activity was not directly correlated with their antioxidative capabilities, implying distinct mechanisms of action .

Study 1: Antioxidant and Antiproliferative Evaluation

A study investigated several methoxy-substituted benzoic acids, including this compound. The findings revealed that while some derivatives effectively reduced reactive oxygen species (ROS), their antiproliferative effects varied significantly among different cancer cell lines. Key results are summarized in Table 1.

| Compound | IC50 (μM) | Antioxidant Activity | Bacterial Strain | MIC (μM) |

|---|---|---|---|---|

| This compound | 3.1 | Moderate | E. faecalis | 8 |

| Derivative A | 2.2 | High | S. aureus | 16 |

| Derivative B | 5.3 | Low | E. coli | 32 |

Further investigation into the mechanism of action revealed that the compound interacts with cellular targets involved in proliferation and oxidative stress response pathways. The modulation of these pathways suggests potential therapeutic applications in cancer treatment and infection management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.